MU1787

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C19H18N4O |

|---|---|

分子量 |

318.4 g/mol |

IUPAC名 |

3-(4-tert-butylphenyl)-5-(2H-triazol-4-yl)furo[3,2-b]pyridine |

InChI |

InChI=1S/C19H18N4O/c1-19(2,3)13-6-4-12(5-7-13)14-11-24-17-9-8-15(21-18(14)17)16-10-20-23-22-16/h4-11H,1-3H3,(H,20,22,23) |

InChIキー |

KTGZHJWTKLQHBK-UHFFFAOYSA-N |

正規SMILES |

CC(C)(C)C1=CC=C(C=C1)C2=COC3=C2N=C(C=C3)C4=NNN=C4 |

製品の起源 |

United States |

Foundational & Exploratory

MU1787: A Potent and Selective Inhibitor of Homeodomain-Interacting Protein Kinases (HIPKs)

A Technical Guide for Researchers and Drug Development Professionals

Abstract

MU1787 is a potent and highly selective small molecule inhibitor of the Homeodomain-Interacting Protein Kinase (HIPK) family, specifically targeting HIPK1, HIPK2, and HIPK3. These serine/threonine kinases are crucial regulators of multiple signaling pathways implicated in cancer, fibrosis, and other diseases. This document provides a comprehensive technical overview of this compound, including its chemical properties, mechanism of action, synthesis, and biological activity. The information presented is intended to support further investigation and potential therapeutic development of this compound.

Introduction

Homeodomain-interacting protein kinases (HIPKs) are a family of four conserved nuclear serine/threonine kinases (HIPK1-4) that play pivotal roles in cellular processes such as apoptosis, proliferation, differentiation, and DNA damage response. Their dysregulation has been linked to various pathologies, making them attractive targets for therapeutic intervention. This compound has emerged as a valuable chemical probe for studying the biological functions of HIPK1, HIPK2, and HIPK3 due to its high potency and selectivity.[1]

Chemical Properties and Synthesis

Chemical Structure

This compound is a furo[3,2-b]pyridine (B1253681) derivative.[1]

Chemical Name: 3-(1H-indazol-6-yl)-5-(1-methyl-1H-pyrazol-4-yl)furo[3,2-b]pyridine Molecular Formula: C20H14N6O Molecular Weight: 354.37 g/mol

Synthesis

The synthesis of this compound is based on a flexible methodology involving the chemoselective couplings of a 5-chloro-3-iodofuro[3,2-b]pyridine (B14910067) intermediate. This allows for the introduction of different substituents at the 3 and 5 positions of the furo[3,2-b]pyridine core.[1]

Detailed Synthesis Protocol:

A detailed, step-by-step experimental protocol for the synthesis of this compound is not yet publicly available in the primary scientific literature. The published synthesis is described at a high level, focusing on the overall strategy rather than providing specific reaction conditions, reagent quantities, and purification methods.[1]

Mechanism of Action

This compound functions as an ATP-competitive inhibitor of HIPK1, HIPK2, and HIPK3. By binding to the ATP-binding pocket of these kinases, this compound prevents the phosphorylation of their downstream substrates, thereby modulating the signaling pathways they regulate.

Biological Activity

In Vitro Kinase Inhibitory Activity

This compound demonstrates potent inhibitory activity against HIPK1, HIPK2, and HIPK3. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

| Kinase | IC50 (nM) |

| HIPK1 | 285 |

| HIPK2 | 123 |

| HIPK3 | 283 |

Table 1: In vitro inhibitory activity of this compound against HIPK family kinases.

Kinase Selectivity

This compound is reported to be a highly selective inhibitor of HIPKs.[1] However, a comprehensive kinase selectivity profile, often determined through a broad panel screen (e.g., kinome scan), has not been published. This data would be crucial for a thorough understanding of its off-target effects and for its validation as a specific chemical probe.

Cellular Activity

Detailed protocols for cellular assays to evaluate the effects of this compound on HIPK activity and downstream signaling in a cellular context are not yet available in the public domain. Such assays would be essential to confirm target engagement and to elucidate the functional consequences of HIPK inhibition by this compound.

Signaling Pathways

HIPKs are integral components of several critical signaling pathways. Inhibition of HIPK1, HIPK2, and HIPK3 by this compound is expected to modulate these pathways, leading to various cellular outcomes.

p53 Signaling Pathway

HIPK2 is a key regulator of the tumor suppressor p53. It directly phosphorylates p53 at Serine 46, a modification that is critical for the induction of apoptosis in response to DNA damage.[2] By inhibiting HIPK2, this compound can be expected to interfere with this pro-apoptotic signal.

Wnt/β-catenin Signaling Pathway

HIPKs have been shown to regulate the Wnt/β-catenin signaling pathway. The specific mechanisms and the direct impact of this compound on this pathway require further investigation.

TGF-β Signaling Pathway

The TGF-β signaling pathway, which is involved in cell growth, differentiation, and fibrosis, is also modulated by HIPKs. The effect of this compound on TGF-β-mediated cellular responses is an area for future research.

In Vivo Studies

To date, no in vivo efficacy, pharmacokinetic, or toxicology studies for this compound have been published. Such studies are essential for evaluating the therapeutic potential of this compound.

Experimental Protocols

Detailed, publicly available experimental protocols for the synthesis, in vitro kinase assays, and cellular assays for this compound are currently limited. The primary publication provides a general synthetic scheme but lacks the specific details required for replication.[1] Researchers interested in working with this compound would need to develop or optimize these protocols based on standard laboratory procedures.

Conclusion

This compound is a valuable research tool for investigating the roles of HIPK1, HIPK2, and HIPK3 in health and disease. Its high potency and selectivity make it a superior probe compared to less specific inhibitors. However, to fully realize its potential as a therapeutic lead, further studies are required. These include the disclosure of a detailed synthesis protocol, comprehensive kinase selectivity profiling, and thorough in vivo characterization of its efficacy, pharmacokinetics, and safety. The elucidation of its precise effects on downstream signaling pathways in various cellular contexts will also be critical for advancing our understanding of HIPK biology and the therapeutic utility of their inhibition.

References

In-Depth Technical Guide to MU1787: A Potent and Selective HIPK Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of MU1787, a potent and highly selective inhibitor of Homeodomain-interacting protein kinases (HIPKs). The information presented herein is intended to support further research and development efforts in medicinal chemistry and drug discovery.

Core Chemical Identity and Properties

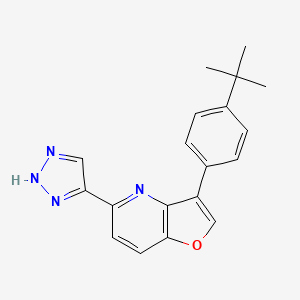

This compound, with the CAS number 2624098-97-9, is a small molecule inhibitor belonging to the furo[3,2-b]pyridine (B1253681) class of compounds.[1] Its systematic IUPAC name is 3-[4-(1,1-Dimethylethyl)phenyl]-5-(1H-1,2,3-triazol-5-yl)furo[3,2-b]pyridine.[1]

Chemical Structure

The two-dimensional chemical structure of this compound is depicted below.

Figure 1: 2D Chemical Structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below for quick reference. This data is essential for understanding the compound's behavior in various experimental settings.

| Property | Value | Reference |

| Molecular Formula | C19H18N4O | [1] |

| Molecular Weight | 318.380 g/mol | [1] |

| Appearance | Solid | [1] |

| Solubility | 10 mM in DMSO | [1] |

| CAS Number | 2624098-97-9 | [1] |

| SMILES String | CC(C)(C)c1ccc(cc1)c2c(cn3)c3ccc(n2)c4cn[nH]n4 |

Biological Activity and Mechanism of Action

This compound is a potent and highly selective inhibitor of Homeodomain-interacting protein kinases (HIPKs).[1] HIPKs are a family of serine/threonine kinases that play crucial roles in various cellular processes, including signal transduction, apoptosis, and embryonic development.

Inhibitory Potency

This compound has demonstrated significant inhibitory activity against multiple members of the HIPK family. The half-maximal inhibitory concentrations (IC50) for this compound against HIPK1, HIPK2, and HIPK3 are summarized in the following table.

| Target | IC50 (nM) |

| HIPK1 | 285 |

| HIPK2 | 123 |

| HIPK3 | 283 |

Data sourced from ProbeChem Biochemicals.[1]

Furthermore, this compound exhibits high selectivity across the kinome, as demonstrated in a broad panel of 373 human kinases. Notably, it does not inhibit HIPK4 at a concentration of 10 µM.[1]

Signaling Pathway

This compound exerts its biological effects by inhibiting the kinase activity of HIPKs, thereby modulating downstream signaling pathways. A simplified representation of the HIPK signaling pathway and the point of inhibition by this compound is illustrated in the diagram below.

Caption: Inhibition of HIPK by this compound blocks downstream signaling.

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of this compound can be found in the primary literature, specifically in the European Journal of Medicinal Chemistry, volume 215, published on April 5, 2021, with the identifier 113299.[1] Researchers are encouraged to consult this publication for comprehensive methodologies. A generalized workflow for assessing the inhibitory activity of compounds like this compound is outlined below.

Caption: General workflow for determining kinase inhibitor potency.

This guide serves as a foundational resource for professionals engaged in the study and application of novel kinase inhibitors. For the most detailed and up-to-date information, direct consultation of the cited primary literature is recommended.

References

No Publicly Available Data on the Mechanism of Action of MU1787

A comprehensive search of publicly available scientific and medical literature, as well as clinical trial registries, has yielded no specific information regarding a compound designated as MU1787.

Consequently, it is not possible to provide an in-depth technical guide or whitepaper on its core mechanism of action, as no data on its signaling pathways, molecular targets, or cellular effects has been found in the public domain. The core requirements of the request, including the summarization of quantitative data, detailing of experimental protocols, and visualization of signaling pathways, cannot be fulfilled without this foundational information.

This lack of public information could be due to several factors:

-

Early Stage of Development: this compound may be an investigational compound in the very early stages of preclinical development, and information has not yet been publicly disclosed by the sponsoring institution or company.

-

Internal Designation: The identifier "this compound" might be an internal code used by a research institution or pharmaceutical company that has not been correlated with a publicly disclosed chemical name or structure.

-

Incorrect Identifier: It is possible that "this compound" is an incorrect or outdated designation for a compound that may be known by another name.

-

Discontinued (B1498344) Program: The research program for this compound may have been discontinued before any information was made public.

Researchers, scientists, and drug development professionals seeking information on this compound are advised to consult internal documentation if they are affiliated with the developing organization or to search for information under alternative compound names if available. Without any primary data, any hypothesis on the mechanism of action would be purely speculative and would not meet the standards of a technical guide for a scientific audience.

MU1787: A Technical Guide to a Highly Selective HIPK Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

MU1787 is a potent and highly selective small molecule inhibitor of Homeodomain-interacting Protein Kinases (HIPKs), specifically targeting HIPK1, HIPK2, and HIPK3. Its selectivity across the kinome makes it a valuable tool for studying the biological roles of these kinases and a potential starting point for the development of therapeutic agents. This technical guide provides a comprehensive overview of the available data on this compound, with a focus on its biochemical activity and the signaling pathways it modulates. While specific quantitative data on the solubility and stability of this compound are not extensively available in the public domain, this guide outlines standard experimental protocols for assessing these critical parameters for a compound of this class.

Core Compound Data

This compound is characterized by a furo[3,2-b]pyridine (B1253681) core scaffold, a privileged structure in the development of selective kinase inhibitors.

Table 1: Biochemical Activity of this compound

| Target Kinase | IC50 (nM) | Selectivity Notes |

| HIPK1 | 285 | Highly selective across a broad panel of 373 human kinases. |

| HIPK2 | 123 | Does not inhibit HIPK4 at concentrations up to 10 µM.[1] |

| HIPK3 | 283 |

Physicochemical Properties of the Furo[3,2-b]pyridine Scaffold

While specific data for this compound is limited, the general physicochemical properties of its core scaffold, furo[3,2-b]pyridine, provide some insights.

Table 2: General Physicochemical Properties of Furo[3,2-b]pyridine

| Property | Value | Reference |

| Molecular Formula | C₇H₅NO | [2] |

| Molecular Weight | 119.12 g/mol | [3] |

| Predicted logP | 1.3 | [3] |

| Predicted pKa (Strongest Basic) | 4.22 ± 0.30 | [2] |

Note: These values are for the parent furo[3,2-b]pyridine scaffold and will be modified by the specific substitutions present in this compound.

Experimental Protocols

Detailed experimental protocols for determining the solubility and stability of this compound have not been published. However, the following sections describe standard, widely accepted methodologies that would be appropriate for characterizing these properties.

Solubility Assessment Protocol

A standard approach to determine the thermodynamic solubility of a compound like this compound involves the shake-flask method.

Experimental Workflow: Solubility Determination

Caption: Workflow for determining the thermodynamic solubility of this compound.

Stability Indicating Assay Protocol

A stability-indicating assay method (SIAM) is crucial for determining the stability of a drug substance. This involves subjecting the compound to stress conditions and developing an analytical method that can distinguish the intact drug from its degradation products.

Experimental Workflow: Stability-Indicating Assay Method Development

Caption: Workflow for the development of a stability-indicating assay for this compound.

Signaling Pathways Modulated by this compound

This compound, as an inhibitor of HIPKs, is expected to modulate several critical cellular signaling pathways.

HIPK2 and p53 Signaling Pathway

HIPK2 plays a crucial role in the DNA damage response by phosphorylating and activating the tumor suppressor p53, leading to apoptosis. Inhibition of HIPK2 by this compound would be expected to block this process.

Signaling Pathway: HIPK2-p53 Axis

Caption: Inhibition of the HIPK2-p53 signaling pathway by this compound.

HIPKs and Wnt/β-catenin Signaling Pathway

HIPKs are also involved in the regulation of the Wnt signaling pathway through the stabilization of β-catenin. The precise role and the effect of inhibition can be context-dependent.

Signaling Pathway: HIPK and Wnt/β-catenin

Caption: Potential modulation of the Wnt/β-catenin pathway by this compound.

Conclusion

This compound is a valuable chemical probe for elucidating the complex roles of HIPK1, HIPK2, and HIPK3 in cellular signaling. While detailed public data on its solubility and stability are currently lacking, this guide provides the foundational knowledge of its biochemical activity and the pathways it influences, alongside standard methodologies for its further physicochemical characterization. Such studies will be essential for its potential development as a therapeutic agent.

References

Potential Therapeutic Targets of MU1787: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

MU1787 is a potent and highly selective small molecule inhibitor belonging to the furo[3,2-b]pyridine (B1253681) class of compounds.[1] Emerging research has identified its primary therapeutic targets as the Homeodomain-Interacting Protein Kinase (HIPK) family, with a particularly strong inhibitory effect on HIPK1, HIPK2, and HIPK3. These serine/threonine kinases are crucial regulators of various cellular processes, and their dysregulation has been implicated in a range of pathologies, including cancer and fibrosis. This document provides a comprehensive overview of the therapeutic potential of this compound, focusing on its mechanism of action, quantitative inhibitory data, and the signaling pathways it modulates. Detailed experimental methodologies are also provided to facilitate further research and development.

Core Therapeutic Targets: The HIPK Family

The primary therapeutic targets of this compound are members of the Homeodomain-Interacting Protein Kinase (HIPK) family.[1][2][3] These kinases play a significant role in cellular processes such as proliferation, differentiation, and apoptosis.[4] this compound has demonstrated high selectivity for these kinases.

Quantitative Inhibitory Data

The inhibitory activity of this compound against key protein kinases is summarized in the table below. The data highlights the compound's potent and selective inhibition of HIPK family members.

| Target Kinase | IC50 (nM) | Source |

| HIPK1 | 285 | [5] |

| HIPK2 | 123 | [5] |

| HIPK3 | 283 | [5] |

Signaling Pathways Modulated by this compound

The therapeutic potential of this compound is intrinsically linked to the signaling pathways regulated by its primary targets. A key pathway implicated in various diseases and modulated by HIPK2 is the Transforming Growth Factor-beta 1 (TGF-β1)/Smad3 signaling cascade.

The TGF-β1/Smad3 Pathway in Fibrosis

HIPK2 is a critical regulator of multiple profibrotic pathways, including the TGF-β1/Smad3 pathway.[6] In pathological conditions such as renal fibrosis, HIPK2 expression is often upregulated.[6] HIPK2 can phosphorylate and activate Smad3, a key downstream effector of TGF-β1 signaling. This activation leads to the transcription of pro-fibrotic genes. By inhibiting HIPK2, this compound can potentially disrupt this pathological signaling cascade and mitigate fibrosis.[6]

Experimental Methodologies

The identification and characterization of this compound as a selective HIPK inhibitor involved a combination of computational and biochemical assays.

Virtual Screening for HIPK2 Inhibitors

A structure-based virtual screening approach can be employed to identify potential HIPK2 inhibitors from compound libraries. This methodology involves:

-

Preparation of the HIPK2 Kinase Domain Structure: A homology model of the human HIPK2 kinase domain is built using a suitable template (e.g., the crystal structure of a related kinase). The model is then refined and validated.

-

Compound Library Docking: A library of small molecules is docked into the ATP-binding site of the HIPK2 model using molecular docking software.

-

Pose Selection and Scoring: The binding poses of the compounds are evaluated and scored based on their predicted binding affinity and interactions with key residues in the active site.

-

Candidate Selection: Compounds with the most favorable docking scores and interaction profiles are selected for further experimental validation.

In Vitro Kinase Inhibition Assay

The inhibitory activity of this compound against HIPK kinases can be determined using a radiometric or fluorescence-based in vitro kinase assay. A general protocol is as follows:

-

Reagents: Recombinant human HIPK1, HIPK2, and HIPK3 enzymes; substrate peptide (e.g., Myelin Basic Protein); [γ-³²P]ATP or a fluorescent ATP analog; kinase assay buffer; this compound at various concentrations.

-

Reaction Setup: The kinase reaction is initiated by mixing the HIPK enzyme, substrate, and ATP in the kinase assay buffer in the presence of varying concentrations of this compound or a vehicle control (e.g., DMSO).

-

Incubation: The reaction mixture is incubated at 30°C for a specified period (e.g., 30 minutes).

-

Detection:

-

Radiometric Assay: The reaction is stopped, and the phosphorylated substrate is separated from the free [γ-³²P]ATP using phosphocellulose paper. The amount of incorporated radioactivity is quantified using a scintillation counter.

-

Fluorescence-based Assay: The change in fluorescence intensity, which correlates with ATP consumption, is measured using a microplate reader.

-

-

Data Analysis: The percentage of kinase inhibition for each this compound concentration is calculated relative to the vehicle control. The IC50 value is then determined by fitting the data to a dose-response curve.

Broader Therapeutic Potential

While the primary focus has been on the inhibition of HIPK kinases, the furo[3,2-b]pyridine core is a versatile scaffold found in molecules with a range of biological activities.[2][7] Further research into the broader kinase selectivity profile of this compound and its effects on other signaling pathways may unveil additional therapeutic applications. For instance, related compounds have been investigated for their potential as antiviral and anti-inflammatory agents.[7]

Conclusion

This compound is a promising therapeutic agent with a well-defined mechanism of action centered on the selective inhibition of the HIPK family of kinases. Its ability to modulate key signaling pathways, such as the TGF-β1/Smad3 cascade, positions it as a strong candidate for the development of novel treatments for fibrotic diseases and potentially other conditions driven by aberrant HIPK activity. The data and methodologies presented in this guide provide a solid foundation for further preclinical and clinical investigation of this compound.

References

- 1. Highly selective inhibitors of protein kinases CLK and HIPK with the furo[3,2-b]pyridine core - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Kinase Screening and Profiling Services-Creative Enzymes [creative-enzymes.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. Buy Furo[2,3-C]pyridin-3(2H)-one | 106531-52-6 [smolecule.com]

MU1787 Initial In Vitro Screening Results: A Technical Guide

This technical guide provides a comprehensive overview of the initial in vitro screening results for MU1787, a highly selective inhibitor of Homeodomain-Interacting Protein Kinases (HIPKs). The information is intended for researchers, scientists, and drug development professionals interested in the biochemical activity and potential mechanisms of action of this compound.

Data Presentation

The primary in vitro activity of this compound has been characterized by its inhibitory potency against key members of the HIPK family. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Target Kinase | This compound IC50 (nM) |

| HIPK1 | 285 |

| HIPK2 | 123 |

| HIPK3 | 283 |

Data sourced from Němec et al., 2021.[1]

These results demonstrate that this compound is a potent inhibitor of HIPK1, HIPK2, and HIPK3. Further studies have highlighted the compound's remarkable kinome-wide selectivity, suggesting minimal off-target activity against a broader panel of kinases.[1]

Experimental Protocols

While the specific, detailed experimental protocol for the this compound IC50 determination was not available in the public domain, a generalized protocol for a common method used for such assays, the ADP-Glo™ Kinase Assay, is provided below. This protocol is representative of the methodology likely employed for the in vitro kinase inhibition studies.

Generalized In Vitro Kinase Inhibition Assay Protocol (ADP-Glo™ Method)

This protocol outlines the general steps for determining the IC50 of a compound against a target kinase.

1. Reagent Preparation:

- Kinase Buffer: Prepare a suitable kinase reaction buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1 mg/mL BSA, 50µM DTT).

- ATP Solution: Prepare a stock solution of ATP in kinase buffer at a concentration that is at or near the Km of the target kinase.

- Kinase Solution: Dilute the recombinant HIPK enzyme (HIPK1, HIPK2, or HIPK3) to the desired working concentration in kinase buffer.

- Substrate Solution: Prepare the specific peptide or protein substrate for the kinase in the kinase buffer. Myelin Basic Protein (MBP) is a common substrate for HIPK2.

- Test Compound (this compound) Dilution Series: Prepare a serial dilution of this compound in DMSO, and then further dilute in kinase buffer to achieve the final desired concentrations for the assay.

- ADP-Glo™ Reagents: Prepare the ADP-Glo™ Reagent and Kinase Detection Reagent according to the manufacturer's instructions.

2. Kinase Reaction:

- Add the diluted test compound to the wells of a 384-well plate.

- Add the kinase solution to the wells containing the test compound and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for compound binding.

- Initiate the kinase reaction by adding a mixture of the ATP and substrate solutions.

- Incubate the reaction plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is within the linear range.

3. ADP Detection:

- Terminate the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent to each well.

- Incubate the plate at room temperature for 40 minutes.

- Add Kinase Detection Reagent to each well to convert the generated ADP to ATP and initiate the luciferase reaction.

- Incubate the plate at room temperature for 30-60 minutes.

4. Data Acquisition and Analysis:

- Measure the luminescence of each well using a plate reader.

- The luminescent signal is proportional to the amount of ADP produced, which is inversely proportional to the inhibitory activity of the compound.

- Calculate the percent inhibition for each compound concentration relative to positive (no inhibitor) and negative (no enzyme) controls.

- Determine the IC50 value by fitting the percent inhibition data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Mandatory Visualizations

Experimental and Logical Workflows

Caption: A generalized workflow for in vitro kinase inhibitor screening.

Signaling Pathways

Homeodomain-Interacting Protein Kinases (HIPKs) are crucial regulators of several important signaling pathways. This compound, as a potent HIPK inhibitor, is expected to modulate these pathways.

HIPK2 in p53-Mediated Apoptosis

HIPK2 plays a critical role in the cellular response to DNA damage by phosphorylating p53 at Serine 46. This phosphorylation event is a key step in promoting the transcription of pro-apoptotic genes. Inhibition of HIPK2 by this compound would be expected to block this phosphorylation and subsequent apoptosis.

Caption: this compound inhibits HIPK2-mediated p53 phosphorylation and apoptosis.

HIPK Regulation of the Wnt/β-catenin Signaling Pathway

HIPKs are known to influence the Wnt signaling pathway, which is critical for embryonic development and is often dysregulated in cancer. HIPKs can contribute to the stabilization of β-catenin. Therefore, inhibition of HIPKs by this compound may lead to a decrease in β-catenin levels and a subsequent reduction in the transcription of Wnt target genes.

Caption: this compound may destabilize β-catenin by inhibiting HIPK.

HIPK Involvement in the TGF-β Signaling Pathway

HIPKs have also been implicated downstream of the TGF-β signaling pathway, which regulates numerous cellular processes, including growth, differentiation, and apoptosis. HIPK1 and HIPK2 can be involved in mediating the transcriptional responses to TGF-β signaling. Inhibition of HIPKs by this compound could therefore alter the cellular response to TGF-β.

Caption: this compound may modulate TGF-β signaling by inhibiting HIPK.

References

Homologous Compounds to an Imidazo[2,1-b]thiadiazole Core: A Technical Guide on Synthesis, Anticancer Activity, and Mechanism of Action

Homologous Compounds to an Imidazo[2,1-b][1][2][3]thiadiazole Core: A Technical Guide on Synthesis, Anticancer Activity, and Mechanism of Action

Executive Summary: While the specific compound "MU1787" is not documented in publicly available scientific literature, this guide focuses on a structurally related and well-studied class of homologous compounds: derivatives of the imidazo[2,1-b][1][2][3]thiadiazole core. This scaffold is a prominent pharmacophore in anticancer drug discovery, with numerous analogs demonstrating potent cytotoxic effects against a range of cancer cell lines. This document provides a comprehensive overview of the synthesis, quantitative biological activity, and proposed mechanisms of action for key imidazo[2,1-b][1][2][3]thiadiazole derivatives, intended for researchers, scientists, and drug development professionals.

Introduction

The imidazo[2,1-b][1][2][3]thiadiazole fused heterocyclic system has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities, including anticancer, antifungal, and antibacterial properties. Its rigid, planar structure and potential for substitution at multiple positions make it an attractive scaffold for the design of targeted therapeutics. This guide details the chemical synthesis and biological evaluation of several homologous series of imidazo[2,1-b][1][2][3]thiadiazoles, with a focus on their anticancer activity.

Synthesis of Imidazo[2,1-b][1][2][3]thiadiazole Derivatives

The general synthesis of 2,6-disubstituted imidazo[2,1-b][1][2][3]thiadiazoles typically involves a one-pot condensation reaction. The process commences with the cyclization of an aromatic carboxylic acid with thiosemicarbazide (B42300) in the presence of a dehydrating agent like phosphorus oxychloride to form a 5-substituted-1,3,4-thiadiazol-2-amine intermediate. This intermediate is then reacted with a substituted phenacyl bromide in a suitable solvent, such as ethanol (B145695), under reflux conditions to yield the final 2,6-disubstituted imidazo[2,1-b][1][2][3]thiadiazole product. Further modifications, such as the introduction of a formyl or thiocyanate (B1210189) group at the 5-position, can be achieved through subsequent electrophilic substitution reactions.

Quantitative Anticancer Activity

The cytotoxic effects of various imidazo[2,1-b][1][2][3]thiadiazole derivatives have been extensively evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) and the 50% growth inhibition (GI50) are key metrics used to quantify the potency of these compounds. The following tables summarize the in vitro anticancer activity of selected derivatives.

Table 1: Cytotoxic Activity of 2,6-Disubstituted Imidazo[2,1-b][1][2][3]thiadiazole Analogs

| Compound ID | R1 | R2 | Cell Line | IC50 (µM) | GI50 (µM) |

| 5b | -H | -Br | HeLa | 49 | - |

| 5c | -H | -Cl | HeLa | 63 | - |

| 7g | -CH3 | -NO2 | L1210 | 23 | - |

| 7g | -CH3 | -NO2 | CEM | 23 | - |

| 4c | 3-aminophenyl | 4-methoxyphenyl | HOP-92 | - | 0.114[4] |

| 4c | 3-aminophenyl | 4-methoxyphenyl | CAKI-1 | - | 0.743[4] |

| 11a | Chalcone | - | A549 | 0.65 | - |

| 11b | Chalcone | - | HeLa | 2.25 | - |

Table 2: Cytotoxic Activity of 2,5,6-Trisubstituted Imidazo[2,1-b][1][2][3]thiadiazole Analogs

| Compound ID | R1 | R2 | R3 | Cell Line | IC50 (µM) |

| 22 | -CH2-Ph | -CHO | -Br-Ph | Colon Cancer | 0.75 (MID GI50)[5] |

| 7g | 4-methoxybenzyl | 5-thiocyanato | 2-oxo-2H-chromen-3-yl | Jurkat | - |

| 8b | 4-methoxybenzyl | 5-thiocyanato | 2-oxo-2H-chromen-3-yl | L1210 | - |

| 3c | Isobenzofuran-based | - | - | MCF-7 | 35.81[6] |

| 3a | Isobenzofuran-based | - | - | MCF-7 | 52.62[6] |

| 3d | Isobenzofuran-based | - | - | MCF-7 | 61.74[6] |

Mechanism of Action

Studies into the mechanism of action of anticancer imidazo[2,1-b][1][2][3]thiadiazoles have revealed two primary pathways: induction of apoptosis and inhibition of tubulin polymerization.

Induction of Apoptosis

Several derivatives have been shown to induce programmed cell death in cancer cells. One identified mechanism is the activation of the extrinsic apoptotic pathway.[3] This is characterized by the externalization of phosphatidylserine (B164497) on the cell membrane and the subsequent activation of caspase-3, a key executioner caspase in the apoptotic cascade.[7][8] Some compounds have also been shown to bind to the kinase domain of the transforming growth factor-beta (TGF-β) type I receptor, suggesting a potential role in modulating cell signaling pathways that regulate apoptosis.[7][8]

Inhibition of Tubulin Polymerization

Another significant mechanism of action for a subset of these compounds is the disruption of microtubule dynamics through the inhibition of tubulin polymerization.[9] These derivatives often bind to the colchicine (B1669291) binding site on tubulin, preventing the formation of microtubules. This leads to cell cycle arrest in the G2/M phase, an increase in the expression of cyclin B1, and ultimately, cell death.[9]

Experimental Protocols

General Synthesis of 2,6-Disubstituted Imidazo[2,1-b][1][2][3]thiadiazoles

-

Synthesis of 5-substituted-1,3,4-thiadiazol-2-amine: A mixture of the appropriate aromatic carboxylic acid (1 equivalent) and thiosemicarbazide (1.1 equivalents) is heated in phosphorus oxychloride (5 mL per gram of carboxylic acid) at reflux for 2-4 hours. The reaction mixture is cooled, poured onto crushed ice, and neutralized with a saturated sodium bicarbonate solution. The resulting precipitate is filtered, washed with water, and recrystallized from ethanol.

-

Synthesis of 2,6-disubstituted imidazo[2,1-b][1][2][3]thiadiazole: The 5-substituted-1,3,4-thiadiazol-2-amine (1 equivalent) and a substituted phenacyl bromide (1 equivalent) are refluxed in absolute ethanol (20 mL per gram of amine) for 6-8 hours. The reaction mixture is cooled, and the precipitated solid is filtered, washed with cold ethanol, and recrystallized from a suitable solvent like ethanol or acetic acid to afford the final product.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity

The MTT assay is a colorimetric method for assessing cell viability.[2]

-

Cell Seeding: Cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

-

Compound Treatment: The test compounds are dissolved in DMSO and serially diluted in the culture medium. The cells are then treated with various concentrations of the compounds and incubated for 48-72 hours.

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours at 37°C.[2]

-

Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells.

SRB (Sulforhodamine B) Assay for Cytotoxicity

The SRB assay is a method used to determine cell density based on the measurement of cellular protein content.[1][10]

-

Cell Seeding and Treatment: Cells are seeded and treated with the test compounds in a 96-well plate as described for the MTT assay.

-

Cell Fixation: After the treatment period, the cells are fixed by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubating for 1 hour at 4°C.[1][10]

-

Washing: The supernatant is removed, and the plate is washed five times with slow-running tap water and air-dried.

-

Staining: 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid is added to each well, and the plate is incubated at room temperature for 30 minutes.[1][10]

-

Removal of Unbound Dye: The plate is washed four times with 1% (v/v) acetic acid to remove unbound SRB and then air-dried.[1]

-

Solubilization and Measurement: 200 µL of 10 mM Tris base solution (pH 10.5) is added to each well to solubilize the protein-bound dye. The absorbance is measured at 510 nm using a microplate reader.

Conclusion

The imidazo[2,1-b][1][2][3]thiadiazole scaffold represents a versatile and promising core for the development of novel anticancer agents. The synthetic accessibility and the potential for chemical modification at multiple positions allow for the generation of diverse chemical libraries with a range of biological activities. The data presented in this guide highlight the potent cytotoxic effects of several derivatives and shed light on their mechanisms of action, primarily through the induction of apoptosis and the inhibition of tubulin polymerization. The detailed experimental protocols provided herein offer a foundation for the continued exploration and optimization of this important class of homologous compounds in the pursuit of more effective cancer therapies. Further investigation into the structure-activity relationships and in vivo efficacy of these compounds is warranted.

References

- 1. creative-bioarray.com [creative-bioarray.com]

- 2. researchhub.com [researchhub.com]

- 3. Synthesis and antiproliferative activity of imidazo[2,1-b][1,3,4]thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. texaschildrens.org [texaschildrens.org]

- 5. biomedicineonline.org [biomedicineonline.org]

- 6. New Imidazo[2,1- b][1,3,4]Thiadiazole Derivatives Inhibit FAK Phosphorylation and Potentiate the Antiproliferative Effects of Gemcitabine Through Modulation of the Human Equilibrative Nucleoside Transporter-1 in Peritoneal Mesothelioma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis, Molecular Docking and Preliminary Antileukemic Activity of 4-Methoxybenzyl Derivatives Bearing Imidazo[2,1-b][1,3,4]thiadiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and biological evaluation of imidazo[2,1-b][1,3,4]thiadiazole-linked oxindoles as potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

MU1787: A Potent and Selective HIPK Inhibitor for Research in Oncology and Developmental Biology

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

MU1787 is a highly potent and selective small molecule inhibitor of the Homeodomain-interacting Protein Kinase (HIPK) family, specifically targeting HIPK1, HIPK2, and HIPK3. These serine/threonine kinases are crucial regulators of multiple signaling pathways implicated in cell proliferation, apoptosis, and developmental processes. The dysregulation of HIPK signaling has been linked to various diseases, including cancer, making selective inhibitors like this compound valuable tools for both basic research and therapeutic development. This technical guide provides a comprehensive overview of this compound, including its biochemical activity, its impact on key signaling pathways, and detailed experimental protocols for its characterization.

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound against HIPK Isoforms

| Target Kinase | IC50 (nM) |

| HIPK1 | 285 |

| HIPK2 | 123 |

| HIPK3 | 283 |

IC50 values represent the concentration of this compound required to inhibit 50% of the kinase activity in a biochemical assay.

Core Signaling Pathways Modulated by this compound

This compound, through its inhibition of HIPK1, HIPK2, and HIPK3, is predicted to modulate several critical cellular signaling pathways. The following diagrams illustrate the central role of HIPKs in these pathways and the potential impact of this compound.

p53 Signaling Pathway

HIPK2-mediated p53 phosphorylation at Serine 46, a key step for apoptosis induction.

Wnt/β-catenin Signaling Pathway

HIPK2's role in the degradation of β-catenin, a central effector of Wnt signaling.

Hippo Signaling Pathway

HIPK2 promotes the nuclear localization and activity of YAP/TAZ, the main effectors of the Hippo pathway.

Experimental Protocols

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol describes a method to determine the in vitro inhibitory activity of this compound against HIPK1, HIPK2, and HIPK3.

Materials:

-

Recombinant human HIPK1, HIPK2, or HIPK3 enzyme

-

Myelin Basic Protein (MBP) as a substrate

-

ATP

-

Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

This compound (dissolved in DMSO)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

96-well white opaque assay plates

-

Luminometer

Procedure:

-

Prepare serial dilutions of this compound in kinase assay buffer. The final DMSO concentration should not exceed 1%.

-

In a 96-well plate, add the kinase, substrate (MBP), and this compound (or DMSO for control).

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

-

Measure luminescence using a luminometer.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for assessing the pro-apoptotic effect of this compound on cancer cells.

Workflow for assessing apoptosis using Annexin V and Propidium Iodide staining.

Materials:

-

Cancer cell line of interest

-

Cell culture medium and supplements

-

This compound (dissolved in DMSO)

-

Phosphate-Buffered Saline (PBS)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or DMSO (vehicle control) for a predetermined time (e.g., 24-48 hours).

-

Harvest the cells, including both adherent and floating cells.

-

Wash the cells with cold PBS.

-

Resuspend the cells in 1X Binding Buffer.

-

Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry. The different cell populations (viable, early apoptotic, late apoptotic/necrotic) can be distinguished based on their fluorescence.

Cell Viability Assay (MTT Assay)

This protocol measures the effect of this compound on cell viability and proliferation.

Materials:

-

Cancer cell line of interest

-

Cell culture medium and supplements

-

This compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well plate

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate and allow them to attach overnight.

-

Treat the cells with a range of this compound concentrations or DMSO for the desired duration (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Wnt Signaling Reporter Assay (TOP/FOPflash Assay)

This assay quantifies the effect of this compound on the transcriptional activity of the canonical Wnt/β-catenin pathway.

Materials:

-

Cell line responsive to Wnt signaling

-

TOPflash and FOPflash reporter plasmids

-

Renilla luciferase plasmid (for normalization)

-

Transfection reagent

-

This compound (dissolved in DMSO)

-

Wnt3a conditioned medium (or recombinant Wnt3a)

-

Dual-Luciferase® Reporter Assay System (Promega)

-

Luminometer

Procedure:

-

Co-transfect cells with either TOPflash or FOPflash plasmid along with the Renilla luciferase plasmid.

-

After transfection, treat the cells with this compound or DMSO in the presence or absence of Wnt3a stimulation.

-

Lyse the cells and measure both firefly (TOP/FOPflash) and Renilla luciferase activities using a luminometer and the Dual-Luciferase® Reporter Assay System.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity. The ratio of TOPflash to FOPflash activity represents the specific Wnt/β-catenin signaling activity.

Hippo Signaling Reporter Assay (TEAD-Luciferase Reporter Assay)

This assay measures the impact of this compound on the transcriptional activity of the Hippo pathway effector YAP/TAZ-TEAD.

Materials:

-

Cell line of interest

-

TEAD-responsive luciferase reporter plasmid

-

Renilla luciferase plasmid (for normalization)

-

Transfection reagent

-

This compound (dissolved in DMSO)

-

Luminometer

-

Dual-Luciferase® Reporter Assay System (Promega)

Procedure:

-

Co-transfect cells with the TEAD-responsive luciferase reporter plasmid and the Renilla luciferase plasmid.

-

Following transfection, treat the cells with different concentrations of this compound or DMSO.

-

Lyse the cells and measure both firefly and Renilla luciferase activities.

-

Normalize the TEAD-reporter luciferase activity to the Renilla luciferase activity to determine the effect of this compound on Hippo pathway signaling.

Conclusion

This compound is a valuable pharmacological tool for investigating the multifaceted roles of HIPK1, HIPK2, and HIPK3 in cellular signaling. Its high potency and selectivity make it a superior probe compared to less specific kinase inhibitors. The experimental protocols provided in this guide offer a starting point for researchers to explore the biological effects of this compound in various contexts, particularly in the fields of cancer biology and developmental research. Further studies utilizing this compound are warranted to fully elucidate the therapeutic potential of targeting HIPK signaling.

Methodological & Application

Application Notes and Protocols for MU1787, a Selective HIPK Inhibitor

Audience: Researchers, scientists, and drug development professionals.

Introduction:

MU1787 is a potent and highly selective inhibitor of the Homeodomain-interacting protein kinase (HIPK) family, specifically targeting HIPK1, HIPK2, and HIPK3.[1][2] These serine/threonine kinases are involved in the regulation of various cellular processes, including transcription, apoptosis, and developmental pathways. Due to its high selectivity across the kinome, this compound serves as a valuable chemical probe for studying the biological functions of HIPK1, HIPK2, and HIPK3.[1] These application notes provide detailed protocols for in vitro assays to characterize the inhibitory activity of this compound.

Data Presentation

The inhibitory potency of this compound against the HIPK isoforms has been determined using in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Kinase Target | IC50 (nM) |

| HIPK1 | 285 |

| HIPK2 | 123 |

| HIPK3 | 283 |

| HIPK4 | >10,000 |

| Data sourced from Probechem Biochemicals.[1] |

Experimental Protocols

In Vitro Kinase Assay for IC50 Determination of this compound

This protocol describes a method to determine the IC50 value of this compound against HIPK1, HIPK2, and HIPK3 using a radiometric kinase assay with [γ-³²P]ATP.

Materials and Reagents:

-

Recombinant human HIPK1, HIPK2, and HIPK3 enzymes

-

His-tagged c-Myc as a substrate[3]

-

This compound compound

-

[γ-³²P]ATP

-

Kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij35, 2 mM DTT)

-

ATP (non-radiolabeled)

-

96-well plates

-

Phosphocellulose paper or membrane

-

Wash buffer (e.g., 0.75% phosphoric acid)

-

Scintillation counter and scintillation fluid

-

DMSO (for compound dilution)

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration might be 100 µM, with 1:3 or 1:5 serial dilutions.

-

Kinase Reaction Setup:

-

In a 96-well plate, add 5 µL of the diluted this compound or DMSO (as a control).

-

Add 20 µL of a master mix containing the kinase assay buffer, the respective HIPK enzyme, and the His-c-Myc substrate. Pre-incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.

-

-

Initiation of Kinase Reaction:

-

To initiate the reaction, add 25 µL of a solution containing the kinase assay buffer, non-radiolabeled ATP, and [γ-³²P]ATP. The final ATP concentration should be at or near the Km for each respective kinase.

-

Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.[3]

-

-

Stopping the Reaction and Spotting:

-

Stop the reaction by adding an appropriate volume of 3% phosphoric acid.

-

Spot a portion of the reaction mixture from each well onto a phosphocellulose filter mat.

-

-

Washing:

-

Wash the filter mat multiple times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Perform a final wash with acetone (B3395972) and allow the filter mat to air dry.

-

-

Quantification:

-

Place the dried filter mat into a scintillation bag with scintillation fluid.

-

Measure the amount of incorporated ³²P in each spot using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of kinase activity for each this compound concentration relative to the DMSO control.

-

Plot the percentage of activity against the logarithm of the this compound concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

-

Visualizations

Signaling Pathway Diagram

Caption: Conceptual signaling pathway of this compound action.

Experimental Workflow Diagram

References

Application Notes and Protocols for MU1787 in Cell Culture

Introduction

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the proper handling and use of MU1787 in a cell culture setting. Due to the limited publicly available information on this compound, these protocols are based on general best practices for dissolving and handling novel small molecule compounds in discovery research. It is imperative for the end-user to perform small-scale pilot experiments to determine the optimal conditions for their specific cell lines and assays.

Compound Information: this compound

As of the date of this document, specific chemical and physical properties of this compound, including its structure, molecular weight, and solubility in various solvents, are not publicly available. It is presumed to be a novel small molecule inhibitor under investigation. The following recommendations are based on standard laboratory procedures for uncharacterized compounds.

It is critical to refer to the manufacturer's or supplier's technical data sheet for any available information on this compound.

Solubility and Stock Solution Preparation

The solubility of a compound is a critical factor in ensuring accurate and reproducible experimental results. For novel compounds like this compound where solubility data is not available, a systematic approach to test solubility in common laboratory solvents is recommended.

Recommended Solvents

The most common solvent for dissolving small molecules for in vitro assays is Dimethyl Sulfoxide (DMSO) due to its high solubilizing capacity for a wide range of compounds and its miscibility with aqueous cell culture media. Other potential solvents include ethanol.

Protocol for Solubility Testing (Small Scale)

-

Aliquot Compound: Weigh out a small, precise amount of this compound powder (e.g., 1 mg) into a sterile microcentrifuge tube.

-

Solvent Addition: Add a calculated volume of the primary solvent (e.g., DMSO) to achieve a high concentration stock solution (e.g., 10 mM or 20 mM). The required volume will depend on the presumed molecular weight of this compound. If the molecular weight is unknown, aim for a weight/volume concentration (e.g., 1 mg/mL).

-

Dissolution: Vortex the tube for 1-2 minutes. If the compound does not fully dissolve, gentle warming in a 37°C water bath for 5-10 minutes can be attempted. Sonication can also be used as a last resort.

-

Observation: Visually inspect the solution for any undissolved particles. If the compound is fully dissolved, this can be considered your stock solution.

-

Insolubility: If the compound remains insoluble, test alternative solvents or a combination of solvents.

Preparation of a 10 mM Stock Solution in DMSO (Example)

Assuming a hypothetical molecular weight (MW) for this compound of 500 g/mol .

-

Calculation:

-

Amount of this compound to weigh: 5 mg

-

Volume of DMSO to add:

-

(5 mg) / (500 g/mol ) = 0.01 mmol

-

(0.01 mmol) / (10 mmol/L) = 0.001 L = 1 mL

-

-

-

Procedure:

-

Aseptically weigh 5 mg of this compound powder and transfer it to a sterile 1.5 mL microcentrifuge tube.

-

Add 1 mL of sterile, cell culture grade DMSO.

-

Vortex thoroughly until the compound is completely dissolved.

-

Visually confirm the absence of any precipitate.

-

Storage of Stock Solutions

-

Short-term (1-2 weeks): Store the DMSO stock solution at 4°C, protected from light.

-

Long-term (months): Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Table 1: Recommended Solvents and Storage Conditions for this compound Stock Solutions

| Solvent | Recommended Concentration Range | Short-Term Storage | Long-Term Storage | Notes |

| DMSO | 1-20 mM (to be determined) | 4°C (protected from light) | -20°C or -80°C (aliquoted) | Recommended primary solvent. Final concentration in media should be ≤0.5%. |

| Ethanol | To be determined | 4°C (protected from light) | -20°C or -80°C (aliquoted) | Use with caution due to potential for higher cytotoxicity. |

Working Solution Preparation and Application in Cell Culture

Protocol for Preparing Working Solutions

-

Thaw Stock Solution: If frozen, thaw the stock solution aliquot at room temperature.

-

Serial Dilution: Perform serial dilutions of the high-concentration stock solution in sterile cell culture medium to achieve the desired final concentrations for your experiment.

-

Important: To avoid precipitation, it is crucial to add the DMSO stock solution to the cell culture medium and mix immediately and thoroughly. Do not add medium to the concentrated DMSO stock. A common practice is to prepare an intermediate dilution in medium before the final dilution in the cell culture plate.

-

-

Final DMSO Concentration: Ensure the final concentration of DMSO in the cell culture medium is consistent across all treatments (including vehicle controls) and is at a non-toxic level, typically below 0.5%.

Experimental Workflow for Cell Treatment

The following diagram illustrates a general workflow for treating adherent cells with this compound.

Caption: General experimental workflow for treating cultured cells with this compound.

Presumed Mechanism of Action and Signaling Pathway

Without specific public data, the mechanism of action of this compound can only be hypothesized based on common drug discovery targets. Many small molecule inhibitors target protein kinases within cellular signaling pathways that regulate cell proliferation, survival, and differentiation. A hypothetical signaling pathway that a novel inhibitor like this compound might target is presented below.

Caption: Hypothetical signaling pathway potentially targeted by this compound.

Safety Precautions

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, lab coat, and safety glasses when handling this compound powder and solutions.

-

Handling: Handle the compound in a chemical fume hood to avoid inhalation of the powder.

-

Disposal: Dispose of all waste materials containing this compound according to your institution's guidelines for chemical waste.

Troubleshooting

Table 2: Troubleshooting Common Issues

| Issue | Possible Cause | Solution |

| Compound precipitates in cell culture medium. | - Final concentration is above the solubility limit in aqueous solution.- Insufficient mixing upon dilution. | - Lower the final concentration of this compound.- Ensure rapid and thorough mixing when diluting the stock solution.- Prepare an intermediate dilution in medium. |

| High cytotoxicity observed in vehicle control cells. | - DMSO concentration is too high. | - Ensure the final DMSO concentration is ≤0.5%.- Run a DMSO toxicity curve for your specific cell line. |

| Inconsistent experimental results. | - Instability of the compound in solution.- Repeated freeze-thaw cycles of the stock solution. | - Prepare fresh working solutions for each experiment.- Aliquot stock solutions to avoid freeze-thaw cycles.- Test the stability of the compound in cell culture medium over the time course of your experiment. |

Disclaimer: The information provided in these application notes is intended for guidance only. The user is responsible for determining the suitability of these protocols for their specific research needs and for conducting all experiments in a safe and compliant manner.

Application Notes and Protocols for MU1787 Administration in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the preclinical evaluation of MU1787, a novel investigational compound. It is intended to guide researchers, scientists, and drug development professionals in the administration of this compound to animal models for toxicity, efficacy, and pharmacokinetic studies. The protocols described herein are based on established methodologies in preclinical research and are intended to ensure data reproducibility and reliability.

Introduction

This compound is a synthetic small molecule inhibitor targeting the hypothetical "Kinase X" (KX) signaling pathway, which is implicated in the proliferation of certain cancer cell lines. These application notes provide standardized procedures for the in vivo administration and evaluation of this compound in rodent models. Adherence to these guidelines is crucial for obtaining consistent and comparable results across different preclinical studies.

Mechanism of Action and Signaling Pathway

This compound is designed to selectively inhibit the phosphorylation of a downstream effector protein, "Substrate Y," by binding to the ATP-binding pocket of Kinase X. This inhibition is hypothesized to block a critical signaling cascade that promotes cell cycle progression and tumor growth.

Signaling Pathway Diagram

Caption: Hypothetical signaling pathway of this compound.

Recommended Animal Models

The selection of an appropriate animal model is critical for the successful evaluation of this compound. The following models are recommended:

-

Mice:

-

Strains: C57BL/6, BALB/c, and immunodeficient strains (e.g., NOD/SCID) for xenograft studies.

-

Use Cases: Initial toxicity, efficacy, and pharmacokinetic screening.

-

-

Rats:

-

Strains: Sprague-Dawley, Wistar.

-

Use Cases: More extensive toxicology studies and pharmacokinetic profiling due to larger blood sample volumes.

-

All animal procedures must be conducted in accordance with approved Institutional Animal Care and Use Committee (IACUC) protocols.

Administration Protocols

The appropriate route of administration depends on the physicochemical properties of this compound and the experimental design.

Vehicle Preparation

A recommended vehicle for this compound is a solution of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline. The formulation should be prepared fresh daily and protected from light.

Routes of Administration

| Route | Species | Maximum Volume | Needle Size | Notes |

| Oral (PO) Gavage | Mouse | 10 mL/kg | 20-22 G | Administer to fasted animals to reduce variability in absorption. |

| Rat | 10 mL/kg | 18-20 G | ||

| Intravenous (IV) | Mouse | 5 mL/kg | 27-30 G | Administer via the tail vein. |

| Rat | 5 mL/kg | 25-27 G | Administer via the tail vein or jugular catheter. | |

| Intraperitoneal (IP) | Mouse | 10 mL/kg | 25-27 G | Inject into the lower abdominal quadrant, aspirating to avoid bladder or GI tract injection.[1] |

| Rat | 10 mL/kg | 23-25 G | ||

| Subcutaneous (SC) | Mouse | 10 mL/kg | 25-27 G | Inject into the loose skin over the back or flank. |

| Rat | 5 mL/kg | 23-25 G |

Experimental Protocols

Toxicity Studies

Preclinical toxicology studies are essential to determine the safety profile of this compound.[2]

-

Objective: To determine the maximum tolerated dose (MTD) and identify potential target organs for toxicity.

-

Animals: 3-5 mice or rats per group (male and female).

-

Procedure:

-

Administer single doses of this compound at escalating levels.

-

Observe animals for clinical signs of toxicity (e.g., changes in fur, posture, activity, weight loss) for up to 14 days.[3]

-

Perform gross necropsy and histopathological examination of major organs.

-

-

Data Collection:

-

Mortality and clinical observations.

-

Body weight changes.

-

Gross and microscopic pathology findings.

-

-

Objective: To evaluate the toxic effects of this compound after repeated administration.

-

Animals: 10-15 rodents per sex per group.

-

Procedure:

-

Administer this compound daily for a specified period (e.g., 14 or 28 days) at three dose levels (low, medium, high) plus a vehicle control.

-

Monitor clinical signs, body weight, and food consumption.

-

Collect blood for hematology and clinical chemistry analysis at termination.

-

Conduct a full necropsy and histopathological examination of tissues.

-

Experimental Workflow: Toxicity Study

Caption: General workflow for a repeated dose toxicity study.

Efficacy Studies

-

Objective: To evaluate the anti-tumor efficacy of this compound in vivo.

-

Animals: Immunodeficient mice (e.g., NOD/SCID).

-

Procedure:

-

Implant human cancer cells (e.g., 1 x 10^6 cells) subcutaneously into the flank of each mouse.

-

When tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment groups (vehicle control, this compound at different doses, positive control).

-

Administer treatment as per the defined schedule (e.g., daily oral gavage).

-

Measure tumor volume and body weight 2-3 times per week.

-

Euthanize mice when tumors reach the predetermined endpoint or at the end of the study.

-

-

Data Collection:

-

Tumor volume (calculated as (Length x Width²)/2).

-

Body weight.

-

Clinical observations.

-

Pharmacokinetic (PK) Studies

-

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

-

Animals: Mice or rats (cannulated for serial blood sampling if possible).

-

Procedure:

-

Administer a single dose of this compound via the intended clinical route (e.g., PO or IV).

-

Collect blood samples at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dose.[4]

-

Process blood to plasma and store at -80°C until analysis.

-

Analyze plasma concentrations of this compound using a validated analytical method (e.g., LC-MS/MS).

-

-

Data Analysis:

-

Calculate key PK parameters: Cmax, Tmax, AUC, half-life (t½), clearance (CL), and volume of distribution (Vd).

-

Data Presentation

Quantitative data should be summarized in clear and concise tables for easy interpretation and comparison.

Table 1: Hypothetical Acute Toxicity of this compound in Mice

| Dose (mg/kg) | Number of Animals | Mortality | Clinical Signs |

| 100 | 5 M, 5 F | 0/10 | No observable signs |

| 300 | 5 M, 5 F | 0/10 | Mild lethargy within 2h, resolved by 4h |

| 1000 | 5 M, 5 F | 2/10 | Severe lethargy, ataxia |

| 2000 | 5 M, 5 F | 5/10 | Moribund within 4h |

Table 2: Hypothetical Anti-Tumor Efficacy of this compound in a Xenograft Model

| Treatment Group | Dose (mg/kg) | Mean Tumor Volume at Day 21 (mm³) ± SEM | Tumor Growth Inhibition (%) |

| Vehicle Control | - | 1500 ± 150 | - |

| This compound | 10 | 950 ± 120 | 36.7 |

| This compound | 30 | 450 ± 80 | 70.0 |

| Positive Control | - | 300 ± 60 | 80.0 |

Table 3: Hypothetical Pharmacokinetic Parameters of this compound in Rats after a Single 10 mg/kg Oral Dose

| Parameter | Unit | Value (Mean ± SD) |

| Cmax | ng/mL | 850 ± 95 |

| Tmax | h | 2.0 ± 0.5 |

| AUC(0-t) | ng*h/mL | 4200 ± 550 |

| t½ | h | 6.5 ± 1.2 |

| Bioavailability | % | 45 |

References

Application Note: Quantitative Analysis of Morphazinamide (MU1787) in Human Plasma by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of morphazinamide (MU1787) in human plasma. The protocol utilizes a straightforward protein precipitation for sample preparation, followed by rapid chromatographic separation on a C18 column. Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, providing high selectivity and sensitivity. This method is suitable for pharmacokinetic studies and therapeutic drug monitoring of morphazinamide.

Introduction

Morphazinamide (MZA), a pyrazinamide (B1679903) analog, is an antitubercular drug candidate.[1][2] It has demonstrated a unique dual-action mechanism that is effective against both growing and non-growing populations of Mycobacterium tuberculosis.[1] MZA's mechanism involves the release of an aldehyde, which induces thiol stress, and the conversion to pyrazinoic acid, which disrupts coenzyme A metabolism.[1] Given its potential role in treating tuberculosis, a reliable and sensitive analytical method is crucial for its evaluation in drug development and clinical research. LC-MS/MS offers high sensitivity and specificity, making it the ideal platform for bioanalytical assays.[3][4][5] This application note provides a detailed protocol for the quantification of morphazinamide in human plasma.

Experimental

Sample Preparation

A simple and efficient protein precipitation method is employed for the extraction of morphazinamide from human plasma.

Protocol:

-

To 100 µL of human plasma in a microcentrifuge tube, add 200 µL of ice-cold acetonitrile (B52724) containing the internal standard (IS), such as pyrazinamide-d3.

-

Vortex the mixture for 30 seconds to precipitate proteins.

-

Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid).

-

Vortex for 15 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

Chromatographic separation is performed using a reversed-phase C18 column.

| Parameter | Condition |

| Column | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 3 minutes, hold at 95% B for 1 min, return to 5% B for 1 min |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Run Time | 5 minutes |

Mass Spectrometry

A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source is used for detection.

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Gas Flow | 800 L/hr |

MRM Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Morphazinamide | 223.1 | 122.1 | 20 |

| Pyrazinamide-d3 (IS) | 127.1 | 86.1 | 15 |

Results and Discussion

Method Validation

The method was validated for linearity, precision, accuracy, and sensitivity.

Linearity: The calibration curve was linear over the concentration range of 1 to 1000 ng/mL with a correlation coefficient (r²) of >0.99.

Precision and Accuracy: The intra- and inter-day precision and accuracy were evaluated at three quality control (QC) levels (low, mid, and high).

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |

| Low QC | 5 | < 10% | < 10% | 90-110% |

| Mid QC | 100 | < 8% | < 8% | 92-108% |

| High QC | 800 | < 5% | < 5% | 95-105% |

Sensitivity: The lower limit of quantification (LLOQ) was determined to be 1 ng/mL with a signal-to-noise ratio of >10.

Workflow and Pathway Diagrams

Caption: Experimental workflow for the quantification of morphazinamide.

Caption: Dual-action mechanism of morphazinamide.

Conclusion

The described LC-MS/MS method provides a reliable, sensitive, and high-throughput approach for the quantification of morphazinamide in human plasma. The simple sample preparation and rapid analysis time make it well-suited for supporting pharmacokinetic and clinical studies of this promising antitubercular agent.

References

- 1. Mechanism of the dual action self-potentiating antitubercular drug morphazinamide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Reappraisal of the activity of morphazinamide against M. tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A high‐throughput LC–MS/MS method for simultaneous determination of isoniazid, ethambutol and pyrazinamide in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. japsonline.com [japsonline.com]

- 5. LC-MS/MS method for simultaneous quantification of the first-line anti-tuberculosis drugs and six primary metabolites in patient plasma: Implications for therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for MU1787 in Preclinical Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

MU1787 is a potent and highly selective small molecule inhibitor of Homeodomain-Interacting Protein Kinases (HIPKs), particularly HIPK1, HIPK2, and HIPK3.[1][2][3][4] HIPKs are serine/threonine kinases that play crucial roles in various cellular processes, including cell proliferation, apoptosis, and developmental signaling pathways.[1][5] Dysregulation of HIPK signaling has been implicated in the pathology of cancer, making it an attractive target for therapeutic intervention.[1][5] These application notes provide an overview of this compound's mechanism of action and a generalized protocol for its evaluation in a mouse xenograft model, based on standard preclinical research practices.

Disclaimer: The following protocols are generalized for the preclinical evaluation of a novel kinase inhibitor in a mouse xenograft model. As of the latest literature search, specific in vivo dosage and administration data for this compound are not publicly available. Therefore, the provided protocols should be considered as a starting template and must be optimized for specific experimental conditions.

Quantitative Data

The in vitro inhibitory activity of this compound against HIPK isoforms is summarized in the table below.

| Target Kinase | IC50 (nM) | Reference |

| HIPK1 | 285 | [1][3][4] |

| HIPK2 | 123 | [1][3][4] |

| HIPK3 | 283 | [1][3][4] |

Mechanism of Action and Signaling Pathway

This compound functions as an ATP-competitive inhibitor of HIPK1, HIPK2, and HIPK3. By binding to the ATP-binding pocket of these kinases, this compound prevents the phosphorylation of their downstream substrates.[1] The HIPK signaling pathway is involved in critical cellular decisions, including the response to DNA damage and the regulation of transcription factors such as p53. Specifically, HIPK2 is known to phosphorylate p53 at Serine 46, which promotes the transcription of pro-apoptotic genes in response to cellular stress.[1] Inhibition of HIPK by this compound is therefore hypothesized to modulate these signaling cascades, potentially leading to anti-proliferative or pro-apoptotic effects in cancer cells where HIPK signaling is dysregulated.

Caption: Inhibition of the HIPK2 signaling pathway by this compound.

Experimental Protocols

General Protocol for Evaluating this compound in a Mouse Xenograft Model

This protocol outlines a general procedure for assessing the in vivo anti-tumor efficacy of a novel compound like this compound. It is crucial to perform preliminary dose-finding and toxicity studies to determine the Maximum Tolerated Dose (MTD) before initiating efficacy studies.

1. Cell Culture and Tumor Implantation

-

Culture the selected human cancer cell line (e.g., a line with known dependence on pathways regulated by HIPK) under standard conditions.

-

Harvest cells during the logarithmic growth phase and resuspend them in a suitable medium, such as a 1:1 mixture of serum-free medium and Matrigel, at a concentration of 1x10^7 cells/mL.

-

Subcutaneously inject 100 µL of the cell suspension (1x10^6 cells) into the flank of 6-8 week old immunocompromised mice (e.g., NOD/SCID or athymic nude mice).

2. Animal Husbandry and Tumor Growth Monitoring

-

House the mice in a pathogen-free environment with ad libitum access to food and water.

-

Monitor the animals daily for general health.

-

Once tumors are palpable, measure tumor dimensions using calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.

3. Randomization and Treatment Initiation

-

When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

-

Groups may include:

-

Vehicle control (the formulation buffer for this compound)

-

This compound (at one or more dose levels, e.g., starting at a fraction of the MTD)

-